REACTION_CXSMILES
|
[K].[CH3:2][S:3]([NH:6][C:7](=O)[CH3:8])(=[O:5])=[O:4].[N+:10]([C:13]1[CH:20]=[CH:19]C(CBr)=[CH:15][CH:14]=1)([O-:12])=[O:11].[OH-].[Na+]>CN(C=O)C.O>[N+:10]([C:13]1[CH:20]=[CH:19][C:8]([CH2:7][NH:6][S:3]([CH3:2])(=[O:5])=[O:4])=[CH:15][CH:14]=1)([O-:12])=[O:11] |f:0.1,3.4,^1:0|
|
Name
|
N-(methylsulphonyl)acetamide potassium salt
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
[K].CS(=O)(=O)NC(C)=O
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred in an oil bath at 130° for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After standing overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
the mixture stirred under nitrogen for 0.75 h
|
Duration
|
0.75 h
|
Type
|
EXTRACTION
|
Details
|
the product extracted into ethyl acetate (2×400 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
WASH
|
Details
|
was washed with brine (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CNS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |